1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
CAS No.: 1105243-06-8
Cat. No.: VC6911747
Molecular Formula: C18H13FN4O6
Molecular Weight: 400.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105243-06-8 |
|---|---|
| Molecular Formula | C18H13FN4O6 |
| Molecular Weight | 400.322 |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-N'-(5-nitrofuran-2-carbonyl)-2-oxopyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C18H13FN4O6/c19-12-5-3-11(4-6-12)10-22-9-1-2-13(18(22)26)16(24)20-21-17(25)14-7-8-15(29-14)23(27)28/h1-9H,10H2,(H,20,24)(H,21,25) |
| Standard InChI Key | WTFXIFJWZDRXQG-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central 2-oxo-1,2-dihydropyridine ring substituted at position 1 with a 4-fluorobenzyl group and at position 3 with a carbohydrazide linker. The hydrazide moiety is further acylated by 5-nitrofuran-2-carbonyl, introducing a nitro group at the furan’s 5-position . This architecture combines electron-withdrawing (nitro, carbonyl) and electron-donating (fluorobenzyl) groups, creating a polarized system conducive to intermolecular interactions.
Physicochemical Properties
Predicted properties derived from analogs include:
The fluorobenzyl group enhances membrane permeability, while the nitro and carbonyl groups may contribute to redox activity .
Synthesis and Structural Characterization
Synthetic Pathways
A plausible route involves:
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Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid: Achieved via cyclization of ethyl acetoacetate with ammonium acetate .
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Hydrazide formation: Reaction with hydrazine hydrate to yield the carbohydrazide intermediate .
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Acylation with 5-nitrofuran-2-carbonyl chloride: Conducted under anhydrous conditions using triethylamine as a base .
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N-alkylation with 4-fluorobenzyl bromide: Introduces the fluorinated aromatic group at position 1 .
Spectroscopic Characterization
Key spectral signatures inferred from analogs:
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¹H NMR:
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IR:
Comparative Analysis with Structural Analogs
The nitro group in the target compound enhances redox cycling but increases mutagenic potential compared to chloro analogs .
Future Research Directions
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